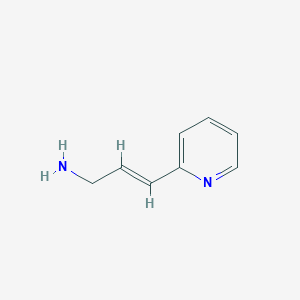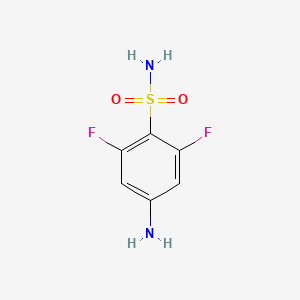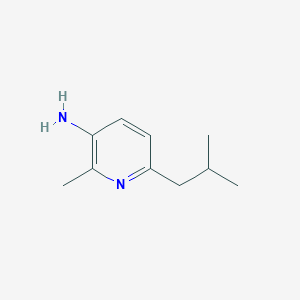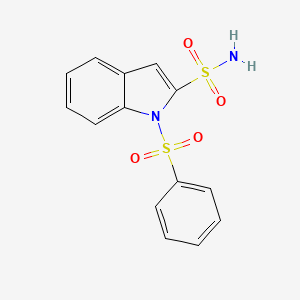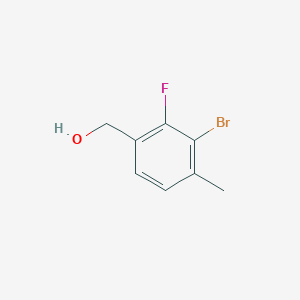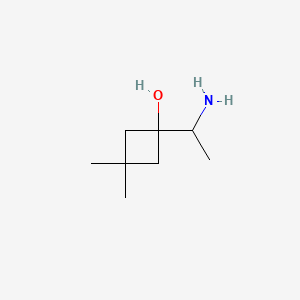
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminoethyl group and a hydroxyl group
Métodos De Preparación
The synthesis of 1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol can be achieved through several routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Major products formed from these reactions include ketones, aldehydes, amines, and substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-(1-Aminoethyl)-3,3-dimethylcyclobutan-1-ol can be compared to other similar compounds, such as:
1-(1-Aminoethyl)cyclobutan-1-ol: Lacks the dimethyl substitution, which may affect its reactivity and binding properties.
3,3-Dimethylcyclobutan-1-ol: Lacks the aminoethyl group, which significantly alters its chemical and biological properties.
1-(1-Aminoethyl)-3,3-dimethylcyclopentanol: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different steric and electronic effects.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-(1-aminoethyl)-3,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(9)8(10)4-7(2,3)5-8/h6,10H,4-5,9H2,1-3H3 |
Clave InChI |
KHPOKJOHQKJVOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC(C1)(C)C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


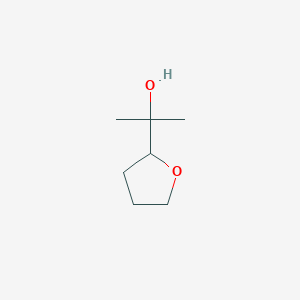
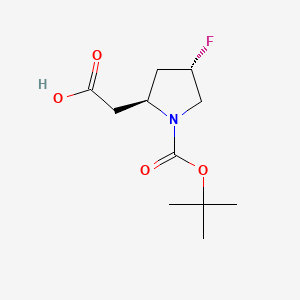
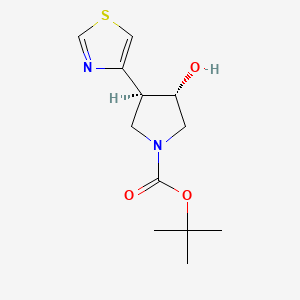
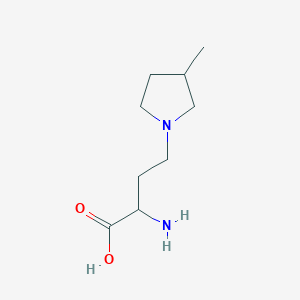
![5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13627792.png)
